4-(Trifluoromethyl)umbelliferone

Description

Properties

IUPAC Name |

7-hydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKWMCUOHJAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206109 | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-03-1 | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferone (CAS 575-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)umbelliferone, also known as 7-hydroxy-4-(trifluoromethyl)coumarin, is a synthetic derivative of umbelliferone (B1683723) (7-hydroxycoumarin), a naturally occurring coumarin. The introduction of a trifluoromethyl group at the 4-position significantly influences its electronic and, consequently, its physicochemical and biological properties. This modification enhances its utility as a fluorescent probe and modulator of various biological processes. This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and potential involvement in key cellular signaling pathways.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point in the range of 178-180 °C.[1] Its fluorescence is pH-dependent, a characteristic that is central to many of its applications.[2]

| Property | Value | Reference(s) |

| CAS Number | 575-03-1 | [1][3] |

| Molecular Formula | C₁₀H₅F₃O₃ | [1][3] |

| Molecular Weight | 230.14 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 178-180 °C | [1] |

| pKa | 7.26 | [1] |

| Fluorescence Ex/Em (Methanol) | 385 nm / 502 nm | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

Synthesis

The synthesis of this compound is typically achieved via the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, resorcinol (B1680541) is reacted with ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Pechmann Condensation for this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol and ethyl 4,4,4-trifluoroacetoacetate in equimolar amounts.

-

Catalyst Addition: Slowly add a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, to the reaction mixture with constant stirring. The reaction is typically performed under solvent-free conditions or in a high-boiling solvent.

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and then recrystallize it from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Biological Activities and Applications

This compound and its derivatives exhibit a range of biological activities and are valuable tools in biochemical and cellular assays.

Fluorescent Probe for Cytochrome P450 Enzymes

This compound serves as a fluorogenic substrate for various cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[5] The O-dealkylation of non-fluorescent derivatives of this compound by CYP enzymes yields the highly fluorescent this compound, allowing for the sensitive determination of enzyme activity.

Experimental Protocol: Cytochrome P450 Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (potential inhibitor) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of a fluorogenic substrate derived from this compound (e.g., 7-O-benzyl-4-(trifluoromethyl)umbelliferone).

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing recombinant human CYP enzyme and an NADPH-generating system.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer.

-

Add serial dilutions of the test compound to the wells.

-

Pre-incubate the plate at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Data Acquisition:

-

Measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction in the presence of different concentrations of the test compound.

-

Determine the IC₅₀ value of the test compound by plotting the reaction rate against the inhibitor concentration.

-

Intracellular pH Indicator

The pH-dependent fluorescence of this compound makes it a useful indicator for measuring intracellular pH.[6] The fluorescence intensity of the compound changes with the protonation state of its 7-hydroxyl group, allowing for the ratiometric or intensity-based measurement of pH within cells.

Experimental Protocol: Intracellular pH Measurement

-

Cell Loading:

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Prepare a loading buffer containing the acetoxymethyl (AM) ester of this compound. The AM ester facilitates cell permeability.

-

Incubate the cells with the loading buffer to allow for de-esterification and intracellular trapping of the fluorescent probe.

-

-

Calibration:

-

Prepare a series of calibration buffers with known pH values.

-

Treat the loaded cells with a protonophore (e.g., nigericin) in the presence of high potassium concentration to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence intensity at each pH value to generate a calibration curve.

-

-

Measurement:

-

Wash the loaded cells to remove the extracellular probe.

-

Measure the fluorescence of the experimental cells under the desired conditions.

-

-

Data Analysis:

-

Determine the intracellular pH of the experimental cells by interpolating their fluorescence intensity on the calibration curve.

-

Potential Role in Signaling Pathways

While direct studies on this compound are limited, the parent compound, umbelliferone, has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation.[7][8] The trifluoromethyl group may enhance these activities.

-

TGF-β/SMAD Pathway: Umbelliferone can inhibit the TGF-β1-Smad signaling pathway, which plays a crucial role in fibrosis. This suggests a potential therapeutic application in fibrotic diseases.

-

NF-κB Pathway: Umbelliferone has been shown to downregulate the NF-κB signaling pathway, a key regulator of inflammation. This contributes to its anti-inflammatory effects.

-

Nrf2 Pathway: Umbelliferone can activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response, thereby protecting cells from oxidative damage.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Spectral Properties of 4-(Trifluoromethyl)umbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)umbelliferone, also known as 7-hydroxy-4-(trifluoromethyl)coumarin, is a fluorinated derivative of the natural product umbelliferone. This synthetic fluorophore exhibits pH-dependent fluorescence and is a valuable tool in various biochemical and pharmacological studies. Its trifluoromethyl group enhances its photostability and alters its spectral properties compared to its parent compound, making it a sensitive probe for enzymatic assays, particularly for cytochrome P450 enzymes. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key enzymatic assay.

Core Spectral and Physicochemical Properties

The spectral and physicochemical properties of this compound are crucial for its application as a fluorescent probe. These properties are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Molar Mass | 230.14 g/mol | - |

| pKa | 7.26 | Aqueous solution |

| Melting Point | 178-180 °C | - |

| Solubility | Soluble in DMSO and methanol | - |

Quantitative Spectral Data

The quantitative spectral data of this compound are essential for accurate and reproducible fluorescence-based experiments.

| Parameter | Value | Solvent/Conditions |

| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹ | Ethanol[1] |

| Absorption Maximum (λ_abs) | 338 nm | Ethanol[1] |

| Excitation Maximum (λ_ex) | 385 nm | Methanol |

| Emission Maximum (λ_em) | 502 nm | Methanol |

| Fluorescence Quantum Yield (Φ_f) | Data not available | - |

Experimental Protocols

Determination of Molar Absorptivity

Objective: To determine the molar absorptivity (ε) of this compound in a given solvent (e.g., ethanol).

Materials:

-

This compound

-

High-purity ethanol (B145695)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of ethanol in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM).

-

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM.

-

Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_max), which is approximately 338 nm for this compound in ethanol. Use ethanol as a blank.

-

Plot the data: Plot the absorbance values (A) against the corresponding concentrations (c) in mol/L.

-

Calculate molar absorptivity: According to the Beer-Lambert law (A = εbc, where b is the path length in cm), the slope of the linear regression of the plot of A vs. c is equal to the molar absorptivity (ε) since the path length (b) is typically 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)

-

High-purity solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare solutions: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Application in Enzymatic Assays: Cytochrome P450 O-dealkylation

This compound and its ether derivatives are excellent substrates for cytochrome P450 (CYP) enzymes. The O-dealkylation of a non-fluorescent ether derivative by a CYP enzyme results in the formation of the highly fluorescent this compound, allowing for a sensitive and continuous measurement of enzyme activity.

Experimental Workflow for a Cytochrome P450 Assay

The following diagram illustrates a typical experimental workflow for measuring the activity of a cytochrome P450 enzyme using a 7-alkoxy-4-(trifluoromethyl)coumarin substrate.

Caption: Workflow for a cytochrome P450 O-dealkylation assay.

Signaling Pathway Diagram

The enzymatic reaction involves the conversion of a non-fluorescent substrate to the highly fluorescent this compound.

Caption: Enzymatic conversion of a substrate to a fluorescent product.

Conclusion

This compound is a versatile fluorescent probe with favorable spectral properties for various research and drug development applications. Its pH-dependent fluorescence and utility as a substrate for key drug-metabolizing enzymes like cytochrome P450 make it an invaluable tool. This guide provides the foundational knowledge and experimental framework for the effective utilization of this powerful fluorophore. Further characterization of its fluorescence quantum yield in different solvent systems would be beneficial for expanding its applications.

References

An In-depth Technical Guide to 7-Hydroxy-4-(trifluoromethyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 7-Hydroxy-4-(trifluoromethyl)coumarin. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Properties

7-Hydroxy-4-(trifluoromethyl)coumarin, also known as 4-(Trifluoromethyl)umbelliferone, is a fluorinated derivative of coumarin (B35378).[1][2] Its structure consists of a benzopyrone core with a hydroxyl (-OH) group at the 7-position and a trifluoromethyl (-CF₃) group at the 4-position.[1][2] This unique substitution pattern, particularly the strongly electron-withdrawing trifluoromethyl group, imparts distinct photophysical and biological properties to the molecule.[2]

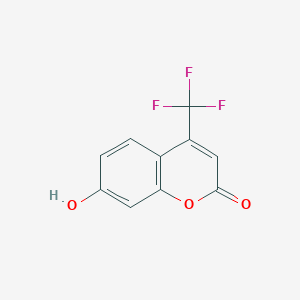

Below is a diagram of the chemical structure of 7-Hydroxy-4-(trifluoromethyl)coumarin.

Caption: Chemical structure of 7-Hydroxy-4-(trifluoromethyl)coumarin.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 575-03-1 | [1][3] |

| Molecular Formula | C₁₀H₅F₃O₃ | [1][3] |

| Molecular Weight | 230.14 g/mol | [1][3] |

| IUPAC Name | 7-hydroxy-4-(trifluoromethyl)chromen-2-one | [3] |

| Synonyms | This compound, 7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 186.8-187.8 °C | [4] |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

The spectroscopic properties of 7-Hydroxy-4-(trifluoromethyl)coumarin are well-documented and are crucial for its identification and application as a fluorescent probe.

Table 2: Spectroscopic Data

| Spectroscopy | Solvent | Peaks/Wavelengths | Reference |

| ¹H NMR | DMSO-d₆ | δ 10.97 (s, 1H), 7.53 (s, 1H), 6.95-6.86 (m, 1H), 6.81 (d, J=2.3Hz, 1H), 6.78-6.68 (m, 1H) | [4][5] |

| IR (KBr) | ν/cm⁻¹: 3419, 3096, 1703, 1600, 1409, 1280, 1127, 866, 842 | [5] | |

| Fluorescence | Excitation: 360 nm, Emission: 460 nm | [2] | |

| UV-Vis Absorption | Ethanol | λmax: 338 nm (ε = 12600 M⁻¹cm⁻¹) | [6] |

Experimental Protocols

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin is commonly achieved through the Pechmann condensation reaction.

Protocol 1: Synthesis via Pechmann Condensation

This protocol is adapted from literature reports.[4][5]

Materials:

-

Ethyl trifluoroacetoacetate or Trifluoroacetic anhydride[5]

-

Concentrated sulfuric acid or Phosphoric acid[5]

-

Ice

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask, cool 30 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.[5]

-

Prepare a mixture of 11.0 g of resorcinol and 12 mL of trifluoroacetic anhydride.[5]

-

Add the resorcinol mixture dropwise to the cooled, rapidly stirring concentrated sulfuric acid, maintaining the temperature below 0°C.[5]

-

After the addition is complete, continue stirring the reaction mixture for 12 hours.[5]

-

Pour the reaction mixture into 500 mL of ice water with vigorous stirring to precipitate the product.[5]

-

Collect the solid product by filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-Hydroxy-4-(trifluoromethyl)coumarin as white, needle-like crystals.[5]

Yield: 55.6%[5]

Protocol 2: Mechanochemical Synthesis

A solvent-free approach has also been reported.[2]

Materials:

-

4-(Trifluoromethyl)resorcinol

-

Ethyl acetoacetate

-

Indium(III) chloride (3 mol%)

Procedure:

-

Mill a mixture of 4-(trifluoromethyl)resorcinol, ethyl acetoacetate, and indium(III) chloride at 60 Hz for 10–20 minutes at room temperature.[2]

-

Recrystallize the resulting solid to obtain the final product.[2]

Yield: 80–88%[2]

Applications and Biological Activity

7-Hydroxy-4-(trifluoromethyl)coumarin is a versatile molecule with a range of applications stemming from its strong fluorescence and biological properties.

4.1. Fluorescent Probes and Sensors Due to its significant fluorescence, this coumarin derivative is widely used as a fluorescent probe.[2] Its fluorescence intensity is sensitive to the microenvironment, including polarity and viscosity, making it useful for monitoring chemical reactions like polymerization.[1] It also exhibits a strong binding affinity for H₂S/HS⁻, leading to an increase in fluorescence intensity, which enables its use as a chemical sensor for these species.[1] The fluorescence is also pH-dependent.[2]

4.2. Materials Science The electron-delocalized core of 7-Hydroxy-4-(trifluoromethyl)coumarin makes it a valuable component in the development of dyes and emitters for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[1]

4.3. Biological and Pharmacological Significance This compound has demonstrated notable biological activities, including:

-

Antibacterial and Antifungal Properties: It has shown significant antibacterial and promising antifungal activities.[2] Studies have indicated its potential as a lead compound for developing new antibacterial agents against foodborne pathogens.[2] It also shows broad-spectrum antifungal activity against various plant pathogens.[5]

-

Enzymatic Assays: It is utilized in high-throughput screening assays to assess the activity of cytochrome P450 enzymes, such as CYP3A4, which are critical in drug metabolism.[2]

The following diagram illustrates the workflow from synthesis to application of 7-Hydroxy-4-(trifluoromethyl)coumarin.

Caption: General workflow for synthesis and application of 7-Hydroxy-4-(trifluoromethyl)coumarin.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by 7-Hydroxy-4-(trifluoromethyl)coumarin are still under investigation, its application in biological assays often involves the detection of enzymatic activity.[2] For instance, in a cytochrome P450 assay, the coumarin derivative acts as a substrate, and its metabolism leads to a fluorescent product, allowing for the quantification of enzyme activity.

The logical relationship for its use as a fluorescent sensor for H₂S/HS⁻ can be depicted as follows:

Caption: Logical diagram of the fluorescent sensing mechanism.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 575-03-1 | Benchchem [benchchem.com]

- 3. 7-Hydroxy-4-trifluoromethylcoumarin | C10H5F3O3 | CID 5375667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]

A Technical Guide to the Excitation and Emission Spectra of 4-(Trifluoromethyl)umbelliferone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of 4-(Trifluoromethyl)umbelliferone (4-TFMU), a fluorescent indicator notable for its pH sensitivity. This document details the spectral properties of 4-TFMU, outlines experimental protocols for its analysis, and presents key data in a structured format to support its application in research and drug development.

Core Principles: pH-Dependent Fluorescence

This compound, a coumarin (B35378) derivative, exhibits a strong dependence of its fluorescence characteristics on the pH of its environment. This phenomenon is rooted in the protonation and deprotonation of its 7-hydroxyl group. In acidic to neutral solutions, the molecule exists predominantly in its protonated, neutral form. As the pH increases, the hydroxyl group deprotonates, forming the anionic phenolate (B1203915) species. These two forms, the neutral molecule and the anion, possess distinct electronic configurations and, consequently, different excitation and emission spectra.

The transition between the neutral and anionic forms is governed by the compound's pKa, which is approximately 7.26. This property makes 4-TFMU a valuable tool for fluorescently probing pH changes in the physiological range.

Quantitative Spectral Data

The spectral properties of this compound are summarized in the table below. The data highlights the distinct excitation and emission maxima for the neutral and anionic forms of the molecule. While specific aqueous data across a full pH range is not extensively published, the provided values in organic solvents and data from the closely related 4-methylumbelliferone (B1674119) (4-MU) offer valuable insights into its behavior.

| Property | Neutral Form (Acidic/Neutral pH) | Anionic Form (Basic pH) | Solvent/Conditions |

| pKa | 7.26 | - | Aqueous Solution |

| Excitation Maximum (λex) | ~338 nm | ~385 nm | Ethanol/Methanol |

| Emission Maximum (λem) | Not explicitly detailed | ~502 nm | Methanol |

Note: The excitation maximum for the neutral form is based on the absorption maximum in ethanol. The anionic form's excitation and emission maxima are reported in methanol. It is expected that in aqueous solutions, similar shifts will be observed, with the anionic form exhibiting longer excitation and emission wavelengths.

Signaling Pathway and Experimental Workflow

The pH-dependent fluorescence of 4-TFMU can be visualized as a simple equilibrium. The following diagrams illustrate this relationship and a general workflow for characterizing its spectral properties.

Caption: pH-dependent equilibrium of this compound.

Caption: Workflow for measuring pH-dependent fluorescence spectra.

Experimental Protocols

The following provides a detailed methodology for characterizing the excitation and emission spectra of this compound as a function of pH.

Materials and Reagents

-

This compound (4-TFMU)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)

-

A series of buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate (B1201080) buffers)

-

Spectrofluorometer

-

Quartz cuvettes

-

pH meter

Preparation of Solutions

-

4-TFMU Stock Solution: Prepare a concentrated stock solution of 4-TFMU (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or ethanol. Store this solution protected from light.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering the range of interest (e.g., pH 4 to 10). It is crucial to use buffers with low intrinsic fluorescence.

-

Working Solutions: For each pH value to be tested, dilute the 4-TFMU stock solution into the corresponding buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be kept to a minimum (e.g., <1%) to avoid significant solvent effects on the spectra.

Spectrofluorometric Analysis

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Measurement of Emission Spectra:

-

For each pH sample, place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to a value expected to excite both the neutral and anionic forms (e.g., a wavelength between their respective absorption maxima, or perform an initial broad excitation scan). A common approach for related coumarins is to use an excitation wavelength around 360-385 nm to preferentially excite the anionic form and a shorter wavelength (e.g., 320-340 nm) for the neutral form.

-

Scan the emission spectrum over a relevant wavelength range (e.g., 400-600 nm).

-

Record the emission maximum (λem) for each pH.

-

-

Measurement of Excitation Spectra:

-

For each pH sample, set the emission wavelength to the maximum determined in the previous step.

-

Scan the excitation spectrum over a relevant wavelength range (e.g., 300-450 nm).

-

Record the excitation maximum (λex) for each pH.

-

-

Data Analysis:

-

Plot the excitation and emission spectra for each pH value.

-

Create a table summarizing the excitation and emission maxima at each pH.

-

Plot the fluorescence intensity at the emission maximum of the anionic form as a function of pH to visualize the titration curve and confirm the pKa.

-

Applications in Research and Drug Development

The pH-sensitive fluorescence of 4-TFMU makes it a powerful tool in various scientific disciplines:

-

Intracellular pH Measurement: As a fluorescent probe, it can be used to monitor changes in intracellular pH in living cells, providing insights into cellular metabolism, signaling, and disease states.

-

Enzyme Assays: Derivatives of 4-TFMU are often used as fluorogenic substrates for various enzymes. Enzymatic cleavage releases the highly fluorescent 4-TFMU, allowing for sensitive and continuous monitoring of enzyme activity.

-

High-Throughput Screening: The fluorescence-based readout makes it suitable for high-throughput screening of compounds that may modulate enzyme activity or cellular pH.

-

Drug Delivery: The pH-dependent properties can be exploited in the design of drug delivery systems that release their payload in specific pH environments, such as within acidic tumor microenvironments or endosomes.

4-(Trifluoromethyl)umbelliferone: A Versatile Fluorogenic Tool in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-(Trifluoromethyl)umbelliferone, a fluorinated derivative of 7-hydroxycoumarin, has emerged as a pivotal tool in a multitude of research applications. Its unique fluorescent properties, which are highly sensitive to environmental pH, make it an invaluable probe for interrogating biological systems. This guide provides a comprehensive overview of its applications, from its use as a pH indicator and a standard in enzyme kinetics to its role as a foundational scaffold in the development of novel therapeutic agents and advanced fluorescent probes.

Core Applications in Research

The research utility of this compound and its derivatives spans several key areas:

-

pH Sensing: The fluorescence intensity of this compound is pH-dependent, making it an excellent candidate for measuring intracellular pH.[1] Its pKa of 7.26 allows for sensitive detection of pH changes within the physiological range.

-

Enzyme Assays: While not a direct substrate for most enzymes, it serves as a crucial calibration standard for a wide array of fluorogenic enzyme assays.[2] Derivatives of this compound are synthesized to act as substrates for various enzymes, including glycosidases, esterases, and phosphatases. Enzymatic cleavage of these substrates liberates the highly fluorescent this compound, providing a quantifiable measure of enzyme activity.

-

Drug Discovery and Development: The umbelliferone (B1683723) scaffold is a common starting point for the synthesis of novel bioactive compounds.[3][4] The introduction of the trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[3] Research has explored umbelliferone derivatives for their potential as anti-inflammatory, antioxidant, neuroprotective, and anticancer agents.

-

Fluorescent Probes and Imaging: The inherent fluorescence of the umbelliferone core is leveraged to create sophisticated fluorescent probes for detecting specific analytes and for live-cell imaging.[5][6][7] These probes are designed to exhibit a change in their fluorescent properties upon interaction with a target molecule, enabling the visualization and quantification of various cellular components and processes.[5][7]

Quantitative Data Summary

The photophysical and biochemical parameters of this compound and its commonly used analogue, 4-methylumbelliferone (B1674119), are summarized below. This data is essential for the design and interpretation of experiments.

Table 1: Photophysical Properties of Umbelliferone Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | pKa | Quantum Yield (Φ) |

| This compound | 385[2] | 499[2] | 7.26 | Not specified |

| 4-Methylumbelliferone (4-MU) | 360 | 448 | ~7.8[8] | 0.74 (pH 5.98), 0.95 (pH 9.75)[9] |

Table 2: Kinetic Parameters of Enzymes with Umbelliferyl Substrates

| Enzyme | Substrate | Km (µM) |

| Esterase | 4-Methylumbelliferyl Acetate (MUA) | 72[10] |

| α-L-Iduronidase | 4-Methylumbelliferyl-α-L-iduronide | ~180[11] |

| Cytochrome P450 (CYP9A40) | 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | 20.1[12] |

Experimental Protocols

Protocol 1: Measurement of Intracellular pH

This protocol provides a general framework for measuring intracellular pH using a fluorescent probe like this compound.

Materials:

-

This compound or its acetoxymethyl (AM) ester derivative

-

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)

-

Cells of interest cultured on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate)

-

Fluorescence plate reader or microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Plate cells at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Dilute the stock solution in HBSS to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Remove the dye-loading solution and wash the cells twice with HBSS to remove any extracellular dye.

-

Fluorescence Measurement:

-

Add fresh HBSS to the cells.

-

Measure the fluorescence intensity using a plate reader or microscope. For this compound, use excitation around 385 nm and measure emission at 499 nm.

-

-

Calibration:

-

To obtain a quantitative pH measurement, a calibration curve must be generated at the end of each experiment.

-

Prepare a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing ionophores such as nigericin (10 µM) and valinomycin (10 µM). These ionophores equilibrate the intracellular and extracellular pH.

-

Replace the HBSS with the calibration buffers and measure the fluorescence intensity at each pH.

-

Plot the fluorescence intensity versus pH to generate the calibration curve.

-

-

Data Analysis: Convert the fluorescence intensity measurements from the experimental samples to pH values using the calibration curve.

Protocol 2: Enzyme Activity Assay using a Fluorogenic Substrate

This protocol outlines the steps for a typical enzyme assay using a 4-methylumbelliferyl-based substrate.

Materials:

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase assay)

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Assay buffer (optimized for the specific enzyme)

-

Stop solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.4)

-

4-Methylumbelliferone standard solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-Methylumbelliferone standard in the assay buffer.

-

Add the standards to the microplate.

-

Add the stop solution to each well.

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 448 nm).

-

Plot fluorescence intensity versus concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

In separate wells of the microplate, add the assay buffer and the enzyme source.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction and to maximize the fluorescence of the liberated 4-methylumbelliferone.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples in the plate reader using the same settings as for the standard curve.

-

Data Analysis:

-

Subtract the fluorescence of a blank control (no enzyme) from all readings.

-

Use the standard curve to determine the concentration of 4-methylumbelliferone produced in each sample.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Visualizations: Pathways and Mechanisms

Biosynthesis of Umbelliferone

The following diagram illustrates the biosynthetic pathway leading to the formation of umbelliferone, the core structure of this compound. This pathway is a branch of the phenylpropanoid pathway.[13][14]

Experimental Workflow: Fluorescent Probe for H₂S Detection

Derivatives of umbelliferone can be engineered as "turn-on" fluorescent probes. The following diagram shows the mechanism for a probe designed to detect hydrogen sulfide (B99878) (H₂S).[5][15] Initially, the probe is non-fluorescent due to a quenching group. Upon reaction with H₂S, the quenching group is cleaved, restoring the fluorescence of the umbelliferone core.

Signaling Pathway Modulation by Umbelliferone Derivatives

Research has indicated that umbelliferone derivatives can exert their therapeutic effects by modulating key cellular signaling pathways. For instance, in the context of neuroprotection and cell migration, pathways involving Akt, CREB, and Rho GTPases have been implicated.

References

- 1. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of background-free tame fluorescent probes for intracellular live cell imaging [escholarship.org]

- 7. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound Umbelliferone (FDB001094) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Improved methodology for intracellular enzyme reaction and inhibition kinetics by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardization of α-L-iduronidase enzyme assay with Michaelis-Menten kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Luminescent Heart of the Matter: A Technical Guide to the Fluorescence Mechanism of 4-(Trifluoromethyl)umbelliferone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of 4-(trifluoromethyl)umbelliferone, a fluorophore of significant interest in high-throughput screening and drug discovery. By understanding its photophysical properties and the underlying mechanism of its fluorescence, researchers can better leverage this tool for the development of robust and sensitive assays.

Core Photophysical Properties

This compound, also known as 7-hydroxy-4-(trifluoromethyl)coumarin, exhibits pH-dependent fluorescence, a critical characteristic for its application as a reporter molecule in enzymatic assays. The fluorescence properties are dictated by the equilibrium between its neutral (protonated) and anionic (deprotonated) forms. The electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly influences the electronic distribution within the molecule, thereby affecting its absorption and emission characteristics.

Data Presentation: Photophysical Parameters

The quantitative photophysical data for this compound are summarized below. These values are essential for designing and interpreting fluorescence-based experiments.

| Parameter | Value | Conditions | Reference |

| pKa | 7.26 | Aqueous solution | [1] |

| Absorption Maximum (λabs) | 338 nm | Ethanol (B145695) | [2] |

| Excitation Maximum (λex) | 385 nm | Methanol | [1] |

| Emission Maximum (λem) | 502 nm | Methanol | [1] |

| Quantum Yield (Φ) | 0.2 | Ethanol | [2] |

| Fluorescence Lifetime (τ) | ~4.2 ns | PBS (pH 7.4) for a similar 7-hydroxycoumarin derivative | [3] |

The Mechanism of pH-Dependent Fluorescence

The fluorescence of this compound is intricately linked to its acid-base chemistry. The phenolic hydroxyl group at the 7-position can deprotonate, leading to two distinct species with different fluorescence properties: the neutral form, which is weakly fluorescent, and the anionic form, which is highly fluorescent. This transition is the basis for its use as a pH-sensitive probe and in enzyme assays where a product of the reaction alters the local pH or directly releases the fluorophore from a non-fluorescent substrate.

The process can be understood through the concept of Excited-State Proton Transfer (ESPT) . Upon excitation, the acidity of the phenolic proton increases, facilitating its transfer to a suitable acceptor, such as a water molecule or a basic residue in an enzyme's active site. This excited-state deprotonation leads to the formation of the highly fluorescent anionic species, which then emits a photon to return to the ground state. The strong electron-withdrawing trifluoromethyl group is believed to enhance the acidity of the phenolic proton in the excited state, thereby influencing the rate and efficiency of the ESPT process.[4][5]

Visualization of the Fluorescence Mechanism

The following diagram illustrates the pH-dependent equilibrium and the excited-state proton transfer process that governs the fluorescence of this compound.

Caption: pH-dependent equilibrium and excited-state proton transfer.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key experiments are provided below. These protocols are based on established practices for characterizing fluorescent molecules.

Measurement of pH-Dependent Fluorescence

This protocol outlines the steps to determine the pKa of this compound using fluorescence spectroscopy.

Workflow for pH-Dependent Fluorescence Measurement

Caption: Workflow for determining the pKa via fluorescence titration.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 4 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers) at a constant ionic strength.

-

Sample Preparation: For each pH point, add a small aliquot of the this compound stock solution to the respective buffer in a cuvette to achieve a final concentration of approximately 1 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer. The excitation wavelength should be set to an isosbestic point if one is identified from the absorption spectra at different pH values, or to a wavelength where both species absorb (e.g., 360 nm).

-

Data Analysis: Plot the fluorescence intensity at the emission maximum of the anionic form (around 500 nm) as a function of pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Workflow for Quantum Yield Determination

Caption: Workflow for determining the relative fluorescence quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-documented quantum yield and absorption/emission properties that are compatible with the instrumentation (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solution Preparation: Prepare a series of dilutions for both the standard and this compound in the desired solvent (e.g., ethanol or a buffered aqueous solution for the anionic form). The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).

-

Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where Φ_std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.

Conclusion

This compound is a valuable fluorescent probe whose utility is rooted in its pH-dependent emission and the underlying mechanism of excited-state proton transfer. The presence of the trifluoromethyl group modulates its electronic properties, resulting in distinct photophysical characteristics. By understanding these principles and employing rigorous experimental protocols, researchers can effectively harness the capabilities of this fluorophore for a wide range of applications in scientific research and drug development.

References

- 1. 7-Hydroxy-4-(trifluoromethyl)coumarin 98 575-03-1 [sigmaaldrich.com]

- 2. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-(Trifluoromethyl)umbelliferone: pKa and pH Dependence for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and pH-dependent fluorescent properties of 4-(Trifluoromethyl)umbelliferone, also known as 7-hydroxy-4-(trifluoromethyl)coumarin. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for pH measurements and enzyme assays.

Core Properties of this compound

This compound is a fluorinated derivative of umbelliferone, a natural product of the coumarin (B35378) family. The introduction of the trifluoromethyl group at the 4-position significantly influences the molecule's electronic properties, including its acidity and fluorescence. The pKa value of this compound has been determined to be 7.26 . This value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations.

The fluorescence of this compound is highly dependent on the pH of its environment. This pH sensitivity arises from the equilibrium between the less fluorescent protonated form and the highly fluorescent anionic form.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| pKa | 7.26 | |

| Excitation Wavelength (λex) | 385 nm | |

| Emission Wavelength (λem) | 499 nm | |

| Absorption Wavelength (in ethanol) | 338 nm | [1] |

| Fluorescence Quantum Yield (in ethanol) | 0.2 | [1] |

pH-Dependent Fluorescence Mechanism

The pH-dependent fluorescence of this compound is governed by the ionization of the 7-hydroxyl group. In acidic to neutral solutions (pH < pKa), the hydroxyl group is protonated, and the molecule exists predominantly in its neutral, less fluorescent form. As the pH increases above the pKa, the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This deprotonation extends the conjugated π-electron system of the molecule, leading to a significant increase in fluorescence intensity.

This relationship can be visualized as a signaling pathway where the concentration of hydrogen ions ([H+]) dictates the equilibrium between the two fluorescent states of the molecule.

References

A Technical Guide to the Photophysical Properties of Trifluoromethyl Coumarins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of trifluoromethyl coumarins, a class of fluorophores with significant applications in biomedical research and drug development. The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, imparts unique and advantageous characteristics to the coumarin (B35378) scaffold, including enhanced photostability, large Stokes shifts, and sensitivity to the local microenvironment. This guide provides a comprehensive overview of their spectral properties, details the experimental protocols for their characterization, and illustrates their application in a typical biochemical assay.

Core Photophysical Properties

The introduction of a trifluoromethyl group, typically at the C4 position of the coumarin ring, significantly influences the electronic distribution within the molecule. This leads to a pronounced intramolecular charge transfer (ICT) character upon photoexcitation, which is reflected in their photophysical properties. The electron-withdrawing nature of the -CF3 group generally results in a red-shift of both the absorption and emission spectra compared to their non-fluorinated analogs.[1]

Solvent Effects

The photophysical properties of trifluoromethyl coumarins are highly sensitive to the polarity of their environment.[2][3][4][5][6] This solvatochromism is a key feature that makes them valuable as fluorescent probes. In polar solvents, the excited state is stabilized, leading to a more significant red-shift in the emission spectrum and often a decrease in fluorescence quantum yield due to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.[3][7] Conversely, in nonpolar solvents, many trifluoromethyl coumarins exhibit a blue-shift in their emission and a higher quantum yield.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for several widely studied trifluoromethyl coumarins in various solvents. These values are essential for selecting the appropriate fluorophore and experimental conditions for specific applications.

Table 1: Photophysical Properties of Coumarin 151 (7-Amino-4-trifluoromethylcoumarin)

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Ethanol | 384 | 490 | 5488 | 0.53 | - |

| Nonpolar Solvents | Blue-shifted | Blue-shifted | Unusually low | Exceptionally low | Substantially shorter |

| Moderate to High Polarity Solvents | - | - | Large | High | - |

Data compiled from PhotochemCAD and other sources.[2][8] Note: Specific values for nonpolar and polar solvents vary depending on the specific solvent used.

Table 2: Photophysical Properties of Coumarin 152 (7-(Dimethylamino)-4-(trifluoromethyl)coumarin)

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f |

| Diethyl Ether | - | - | - | - |

| Ethylene Glycol | Bathochromic shift of 24 nm from Diethyl Ether | Bathochromic shift of 78 nm from n-heptane | - | Reduced in polar solvents |

| Nonpolar Solvents | - | - | Unexpectedly low | - |

| High Polarity Solvents | - | - | - | Drastic reduction |

Data compiled from various spectroscopic studies.[3][4][9] Note: This table highlights the significant solvatochromic shifts observed for C152.

Table 3: Photophysical Properties of Coumarin 481 (7-(N,N-diethylamino)-4-trifluoromethyl-1,2-benzopyrone)

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Nonpolar Solvents | - | - | Unexpectedly low | - | Unexpectedly low |

| High Polarity Solvents | - | - | - | Drastic reduction | Drastic reduction |

Data compiled from studies on solvent effects.[3]

Experimental Protocols

Accurate characterization of the photophysical properties of trifluoromethyl coumarins is crucial for their effective application. The following sections detail the standard experimental methodologies for measuring fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is determined as the ratio of photons emitted to photons absorbed. The comparative (or relative) method is most commonly employed.

Principle: This method involves comparing the fluorescence intensity of the trifluoromethyl coumarin sample to that of a well-characterized fluorescence standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with an absorption profile that overlaps with the excitation wavelength of the test sample and a well-documented quantum yield.

-

Sample Preparation: Prepare a series of dilute solutions of both the trifluoromethyl coumarin and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions using a spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used).

-

Measurement of Fluorescence Lifetime (τ_f)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Principle: In TCSPC, the sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Protocol:

-

Instrument Setup: A TCSPC system typically consists of a pulsed light source, a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a solution of the trifluoromethyl coumarin in the desired solvent. The concentration should be adjusted to give an appropriate photon counting rate, avoiding pile-up effects.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.

-

Fluorescence Decay Measurement: Replace the scattering solution with the sample and acquire the fluorescence decay data until sufficient photon counts are collected in the peak channel to ensure good statistical accuracy.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed by fitting the experimental data to a theoretical decay model (typically a sum of exponentials) using specialized software. The fluorescence lifetime(s) are obtained from this fitting procedure.

Visualization of Experimental Workflow

Trifluoromethyl coumarins are extensively used as fluorogenic substrates for detecting enzymatic activity. For instance, amino acid or peptide derivatives of 7-amino-4-(trifluoromethyl)coumarin (B1665040) (Coumarin 151) are employed to monitor peptidase and caspase activities in cells.[10] The following diagram illustrates a typical workflow for such an assay.

Caption: Workflow for detecting intracellular enzyme activity.

In this workflow, a non-fluorescent peptide substrate conjugated to a trifluoromethyl coumarin is introduced to cells. Intracellular enzymes, such as caspases during apoptosis, cleave the peptide, releasing the highly fluorescent trifluoromethyl coumarin. The resulting increase in fluorescence provides a direct measure of enzyme activity.

This guide provides a foundational understanding of the photophysical properties of trifluoromethyl coumarins, empowering researchers to leverage these versatile fluorophores in their scientific endeavors. The combination of their tunable properties, environmental sensitivity, and applicability in biological assays makes them invaluable tools in modern chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PhotochemCAD | Coumarin 151 [photochemcad.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Next Generation of Fluorogenic Probes: A Technical Guide to Discovering Novel Enzyme Substrates with 4-(Trifluoromethyl)umbelliferone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of novel enzyme substrates is a cornerstone of basic research and drug discovery, enabling the characterization of new enzymatic functions and the development of high-throughput screening (HTS) assays. Fluorogenic probes have become indispensable tools in this field due to their high sensitivity and real-time measurement capabilities. For decades, 4-methylumbelliferone (B1674119) (4-MU) has been the workhorse fluorophore for these applications. However, its chemical properties, particularly its relatively high pKa, impose limitations on assay conditions. This technical guide introduces 4-(Trifluoromethyl)umbelliferone (4-CF3-MUF), a superior alternative that overcomes the key drawbacks of traditional probes. We provide an in-depth look at the advantages of 4-CF3-MUF, detailed experimental protocols for its use, and a comparative analysis of its physicochemical properties, empowering researchers to leverage this advanced tool for novel enzyme discovery.

Introduction to Fluorogenic Enzyme Assays

Fluorogenic enzyme assays are based on the principle of a non-fluorescent substrate being converted into a highly fluorescent product by an enzyme. This conversion allows for the direct and continuous measurement of enzyme activity. The most common approach involves conjugating a substrate moiety (e.g., a sugar, phosphate (B84403), or sulfate (B86663) group) to the hydroxyl group of a fluorophore like umbelliferone. In its conjugated form, the fluorophore's fluorescence is quenched. Enzymatic cleavage of the substrate releases the free fluorophore, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.

This compound: A Superior Fluorogenic Core

While 4-methylumbelliferone (4-MU) is widely used, its application is hampered by the pH-dependent nature of its fluorescence. The fluorescent species is the phenoxide anion, and with a pKa of approximately 7.8, 4-MU requires an alkaline environment to achieve maximum fluorescence.[1][2] This often necessitates stopping the enzymatic reaction by adding a high-pH buffer, precluding continuous monitoring under physiological pH conditions.

This compound (4-CF3-MUF or 7-hydroxy-4-(trifluoromethyl)coumarin) is an advanced coumarin (B35378) derivative designed to address this limitation. The electron-withdrawing trifluoromethyl group at the 4-position lowers the pKa of the 7-hydroxyl group, providing significant advantages for enzyme assays.

Key Advantages of 4-CF3-MUF:

-

Lower pKa: 4-CF3-MUF has a pKa of 7.26, which is significantly lower than that of 4-MU. This allows for the continuous, real-time monitoring of enzyme activity at or near physiological pH (7.0-7.4) without the need for a final basification step.

-

Favorable Spectral Properties: 4-CF3-MUF exhibits a shift in its excitation and emission spectra to longer wavelengths compared to 4-MU.[3] This red-shift helps to reduce background fluorescence from biological samples and standard plasticware, thereby improving the signal-to-noise ratio.

-

Large Stokes Shift: The difference between the excitation and emission maxima is substantial, minimizing spectral overlap and enhancing detection sensitivity.[3]

Comparative Data of Fluorophores

The following table summarizes the key quantitative differences between 4-CF3-MUF and the traditional 4-MU.

| Property | This compound (4-CF3-MUF) | 4-Methylumbelliferone (4-MU) | Reference |

| pKa | 7.26 | ~7.8 | [1] |

| Excitation (λex) | ~385 - 400 nm | ~360 - 365 nm | [3] |

| Emission (λem) | ~500 - 502 nm | ~445 - 460 nm | [3] |

Experimental Protocols

I. Synthesis of a 4-CF3-MUF Glycoside Substrate

This protocol provides a general, stereoselective method for synthesizing a 4-CF3-MUF glycoside, adapted from the synthesis of 4-trifluoromethylumbelliferyl-β-D-galactopyranoside.[3] This can be modified for other glycosides by starting with the appropriate protected sugar.

Materials:

-

7-Hydroxy-4-(trifluoromethyl)coumarin (4-CF3-MUF)

-

Acetobromo-α-D-galactose (or other desired protected sugar bromide)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous Drierite

-

Dry benzene (B151609) or toluene

-

Sodium methoxide (B1231860) in methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flask protected from light, dissolve 4-CF3-MUF and a 1.5-fold molar excess of acetobromo-α-D-galactose in dry benzene or toluene.

-

Addition of Reagents: Add a 1.5-fold molar excess of freshly prepared silver(I) oxide and a catalytic amount of quinoline to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture to remove silver salts. Wash the filtrate successively with dilute acid, sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification of Protected Glycoside: Evaporate the solvent under reduced pressure. Purify the resulting residue (tetraacetyl-4-CF3-MUF-galactoside) by silica gel column chromatography.

-

Deacetylation: Dissolve the purified product in dry methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2-4 hours.

-

Final Purification: Neutralize the reaction with an acidic ion-exchange resin, filter, and evaporate the solvent. The resulting solid is the final 4-CF3-MUF-glycoside. Crystallize from a suitable solvent if necessary.

II. High-Throughput Screening (HTS) for Novel Glycosidase Activity

This protocol outlines a general procedure for using a library of diverse 4-CF3-MUF glycosides to screen for novel enzyme activities in biological samples (e.g., cell lysates, protein fractions, environmental samples).

Materials:

-

A library of 4-CF3-MUF-based substrates (e.g., galactoside, glucoside, mannoside, etc.)

-

Biological sample containing potential enzymes

-

Assay Buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4, with relevant cofactors like MgCl₂)[3]

-

Black, flat-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader with filters for ~400 nm excitation and ~500 nm emission

Procedure:

-

Prepare Substrate Solutions: Prepare stock solutions of each 4-CF3-MUF substrate in DMSO. Dilute the stocks to the desired final working concentration (e.g., 20-100 µM) in Assay Buffer.

-

Dispense Reagents:

-

To each well of the microplate, add 50 µL of the biological sample diluted in Assay Buffer.

-

Include negative controls (buffer only, no enzyme) and positive controls (a known enzyme for one of the substrates, if available).

-

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the appropriate substrate working solution to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to the desired temperature (e.g., 37°C). Measure the fluorescence intensity (Ex: 400 nm, Em: 500 nm) every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

-

Identify "hits" as wells showing a significant increase in fluorescence over time compared to negative controls.

-

Visualizing the Workflow and Principles

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Principle of the 4-CF3-MUF fluorogenic assay.

Caption: High-throughput screening workflow for enzyme discovery.

Caption: Logical comparison of pKa and its impact on assay design.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of fluorogenic enzyme probes. Its lower pKa and favorable spectral properties overcome the primary limitations of 4-methylumbelliferone, enabling more robust, sensitive, and physiologically relevant enzyme assays. By facilitating continuous kinetic analysis at neutral pH, 4-CF3-MUF is an ideal tool for high-throughput screening campaigns aimed at discovering novel enzyme activities and identifying potent enzyme inhibitors. As the demand for sophisticated biochemical tools grows, the adoption of 4-CF3-MUF and its derivatives will undoubtedly accelerate progress in enzymology, diagnostics, and drug development.

References

Preliminary Studies of 4-(Trifluoromethyl)umbelliferone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of preliminary research on 4-(Trifluoromethyl)umbelliferone, a fluorinated derivative of the natural coumarin (B35378), umbelliferone. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound. It covers key aspects of its synthesis, chemical and fluorescent properties, and its emerging role as a modulator of key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in drug discovery and biomedical research.

Introduction

Coumarins are a large class of naturally occurring benzopyrone compounds, many of which exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects[1]. Umbelliferone (7-hydroxycoumarin), a common plant-derived coumarin, and its derivatives have garnered considerable interest in medicinal chemistry[1]. The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, also known as 7-hydroxy-4-(trifluoromethyl)coumarin, is a fluorescent compound that is emerging as a valuable tool in biomedical research, particularly as a fluorescent probe and a potential therapeutic agent. This guide summarizes the current state of knowledge on this compound, focusing on its synthesis, key properties, and preliminary findings regarding its biological activities.

Chemical Synthesis

The primary method for synthesizing this compound is the Pechmann condensation, a classic reaction for the formation of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions[2][3][4].

Synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin via Pechmann Condensation

This protocol is adapted from a reported method for the synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) using an iodine catalyst[5].

Experimental Protocol:

-

To a mixture of resorcinol (B1680541) (550 mg, 5 mmol) and ethyl 4,4,4-trifluoroacetoacetate (880 μL, 6 mmol) in toluene (B28343) (1 mL), add iodine (317 mg, 1.25 mmol, 25 mol %).

-

Add trifluorotoluene (60 μL, 0.5 mmol) as an internal standard for reaction monitoring by ¹⁹F NMR, if desired.

-

Heat the reaction mixture with stirring. The original protocol does not specify a temperature, but Pechmann condensations are typically performed at elevated temperatures (e.g., 80-120 °C)[5]. Optimization of the reaction temperature may be required.

-

Monitor the reaction progress by taking small aliquots (50 μL) at designated time points, diluting with a suitable deuterated solvent (e.g., 600 μL of DMSO-d₆), and acquiring NMR spectra[5]. The formation of the product can be tracked by the appearance of its characteristic peaks.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice[2].

-

Collect the resulting crystalline product by filtration.

-

Wash the crude product with water and air dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol (B145695) or methanol/water) to obtain pure 7-hydroxy-4-(trifluoromethyl)coumarin[2][6]. The reported melting point is 178-180 °C.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a pKa of 7.26. Its key characteristic is its fluorescence, which is pH-dependent[7].

| Property | Value | Solvent | Reference |

| Molecular Weight | 230.14 g/mol | - | [8] |

| Melting Point | 178-180 °C | - | |

| pKa | 7.26 | - | |

| Absorption Maximum (λex) | 338 nm | Ethanol | [9] |

| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹ | Ethanol | [9] |

| Emission Maximum (λem) | 502 nm | Methanol | |

| Fluorescence Quantum Yield (Φ) | 0.2 | Ethanol | [9] |

Note: The fluorescence quantum yield for the parent compound, umbelliferone, has been reported to be as high as 0.81-0.91 in aqueous solutions at basic pH[5][10]. The lower quantum yield of the trifluoromethyl derivative in ethanol may be due to solvent effects and the influence of the CF₃ group.

Biological Activity and Preliminary Studies

Preliminary research suggests that this compound and its derivatives possess interesting biological activities, particularly in the context of enzyme inhibition and cancer research.

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Fluorinated coumarins are often used as probes for CYP activity due to their fluorescent properties. The O-dealkylation of coumarin derivatives results in the formation of highly fluorescent products, such as 7-hydroxy-4-(trifluoromethyl)coumarin[11].

Experimental Protocol: General CYP450 Inhibition Assay

This protocol is a generalized procedure based on common practices for determining the IC₅₀ of a test compound against various CYP isoforms using a fluorogenic probe[12][13].

-

Prepare Reagents:

-

Human liver microsomes (HLMs) or recombinant CYP isoforms.

-

NADPH regenerating system.

-

Fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)[12].

-

Test compound (this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

-

Incubation:

-

In a microtiter plate, combine the CYP enzyme source, buffer, and various concentrations of the test compound.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

-

Detection:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The formation of the hydroxylated product (e.g., 7-hydroxy-4-(trifluoromethyl)coumarin) results in a fluorescent signal.

-

The excitation and emission wavelengths should be optimized for the specific fluorophore (for 7-hydroxy-4-(trifluoromethyl)coumarin, λex ≈ 385 nm and λem ≈ 502 nm in methanol).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-